Cas no 5162-90-3 (α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid)

α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 1,2-Dihydro-2-oxo-4-quinolinealanine
- 2-Amino-3-(1,2-Dihydro-2-Oxoquinoline-4-yl)Propanoic Acid
- 2-AMINO-3-(1,2-DIHYDRO-2-OXO-QUINOLINE-4-YL)-PROPIONICACID HCL ( FOR REBAMIPIDE )
- SCHEMBL503255
- FT-0635567
- 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propionic acid
- A828697
- 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propionic acid, AldrichCPR
- 2-Amino-3-(1,2-dihydro-2-oxoquinolin-4-yl)propanoic acid
- 2-amino-3-(1,2-dihydro-2-oxo-quinoline-4-yl)propionic acid
- Q-103206
- PD197123
- AKOS015912210
- AC-7775
- 5162-90-3
- PS-5922
- EN300-258340
- MFCD04039159
- 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic Acid
- (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid
- 4-Quinolinepropanoic acid, a-amino-1,2-dihydro-2-oxo-
- α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid
-
- MDL: MFCD04039159
- Renchi: 1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17)
- Clave inchi: NOILRCJONSGSRP-UHFFFAOYSA-N
- Sonrisas: C1=CC=C2C(=C1)C(=CC(=N2)O)CC(C(=O)O)N
Atributos calculados
- Calidad precisa: 232.08500
- Masa isotópica única: 308.004807
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 339
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -2.4
- Superficie del Polo topológico: 43.4
Propiedades experimentales
- Color / forma: White or nearly white crystalline powder
- Denso: 1.343
- Punto de fusión: 290 ºC (dec.)
- Punto de ebullición: 420.7 °C at 760 mmHg
- Punto de inflamación: 208.2 °C
- índice de refracción: 1.562
- PSA: 96.18000
- Logp: 1.18280
α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid Información de Seguridad
α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258340-0.5g |
2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
5162-90-3 | 95% | 0.5g |
$23.0 | 2024-06-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A63940-5g |
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
5162-90-3 | 98% | 5g |
¥152.0 | 2023-09-08 | |
TRC | A790303-5g |
α-Amino-β-[4-(1,2-dihydro-2-oxoquinoline)]propionic Acid |
5162-90-3 | 5g |
$ 210.00 | 2022-06-07 | ||
TRC | A790303-1g |
α-Amino-β-[4-(1,2-dihydro-2-oxoquinoline)]propionic Acid |
5162-90-3 | 1g |
$ 65.00 | 2022-06-07 | ||
Alichem | A189005348-5g |
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
5162-90-3 | 95% | 5g |
$156.56 | 2023-09-01 | |
Cooke Chemical | S348279-5g |
3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine hydrochloride monohydrate |
5162-90-3 | 96% | 5g |
RMB 1881.69 | 2025-02-21 | |
Enamine | EN300-258340-1.0g |
2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
5162-90-3 | 95% | 1.0g |
$24.0 | 2024-06-18 | |
Enamine | EN300-258340-5.0g |
2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
5162-90-3 | 95% | 5.0g |
$36.0 | 2024-06-18 | |
TRC | A790303-5000mg |
α-Amino-β-[4-(1,2-dihydro-2-oxoquinoline)]propionic Acid |
5162-90-3 | 5g |
$ 259.00 | 2023-04-19 | ||
Enamine | EN300-258340-0.05g |
2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
5162-90-3 | 95% | 0.05g |
$20.0 | 2024-06-18 |
α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid Literatura relevante
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
5162-90-3 (α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid) Productos relacionados
- 933685-58-6(2-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-ylacetic acid)
- 14668-91-8(methyl[(5-methylfuran-2-yl)methyl]amine)
- 1934987-64-0(1-(2-fluoroethyl)-3-methylcyclohexane-1-carbaldehyde)
- 926248-61-5(N-1-(4-methoxyphenyl)ethylcyclopropanamine)
- 1396760-83-0(2-chloro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}benzamide)
- 1774901-36-8(2-(Azepan-1-yl)pyrimidin-5-ol)
- 16055-20-2(1,4-Dimethyl-1,2,3,4-tetrahydroquinoline)
- 1489071-59-1(1-(3-Aminoazetidin-1-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one)
- 1805108-41-1(3-(Bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2227777-25-3(rac-(1R,2S)-2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropan-1-amine)
